(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with a unique structure featuring disulfide bonds and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, including the formation of disulfide bonds and the protection of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide bonds may yield sulfonic acids, while reduction may produce thiols.
Scientific Research Applications
(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes involving disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with molecular targets through its functional groups and disulfide bonds. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic compound with a hydroxyl group.
p-Hydroxyphenylethanol: Similar to 2-phenylethanol but with an additional hydroxyl group.
4-Hydroxybenzaldehyde: An aromatic compound with an aldehyde group.
Uniqueness
(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its complex structure, which includes disulfide bonds and multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
84053-16-7 |
---|---|
Molecular Formula |
C28H36N2O8S2 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C28H36N2O8S2/c1-27(2,3)37-25(35)29-21(23(31)32)15-17-7-11-19(12-8-17)39-40-20-13-9-18(10-14-20)16-22(24(33)34)30-26(36)38-28(4,5)6/h7-14,21-22H,15-16H2,1-6H3,(H,29,35)(H,30,36)(H,31,32)(H,33,34)/t21-,22-/m0/s1 |
InChI Key |
OJGXMMJWXITLBY-VXKWHMMOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)SSC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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